N-Dodecanoyl-NBD-ceramide trihexoside
Description
Significance of Glycosphingolipids in Cellular Homeostasis and Disease Pathogenesis
Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, where they play crucial roles in maintaining cellular homeostasis. nih.govlongdom.org These complex molecules, composed of a ceramide lipid anchor and a carbohydrate chain, are not merely structural elements. They are key players in a multitude of cellular processes, including cell-cell recognition, signal transduction, and cell adhesion. longdom.orgnih.govjst.go.jp GSLs are often found in specialized membrane microdomains known as lipid rafts, where they can modulate the function of membrane proteins and receptors. oup.com The specific carbohydrate structures of GSLs act as cell-surface markers, mediating interactions with the extracellular environment and other cells. longdom.orgjst.go.jp
The tightly regulated metabolism of GSLs, involving their synthesis in the endoplasmic reticulum and Golgi apparatus and their degradation in lysosomes, is critical for normal cellular function. nih.gov Disruptions in these metabolic pathways can lead to the accumulation of specific GSLs, resulting in a group of genetic disorders known as lysosomal storage diseases (LSDs) or sphingolipidoses. nih.govnih.govyoutube.com The accumulation of these lipids within lysosomes disrupts cellular function and leads to progressive damage in various tissues and organs. nih.govnih.gov For instance, Fabry disease is caused by a deficiency in the enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3), another name for ceramide trihexoside. youtube.comnih.govwikipedia.org This accumulation is responsible for the multi-systemic clinical manifestations of the disease, affecting the kidneys, heart, and nervous system. nih.gov Beyond LSDs, aberrant GSL expression and metabolism have been implicated in other pathologies, including cancer and neurodegenerative disorders, highlighting their broad importance in human health and disease. mdpi.com
| Glycosphingolipid-Related Disorder | Deficient Enzyme | Accumulated Glycosphingolipid | Primary Clinical Manifestations |
| Fabry Disease | α-galactosidase A | Globotriaosylceramide (Gb3/Ceramide Trihexoside) | Renal failure, cardiomyopathy, neuropathic pain. youtube.comwikipedia.org |
| Gaucher Disease | Glucocerebrosidase | Glucosylceramide | Hepatosplenomegaly, bone disease, neurological symptoms. nih.gov |
| Tay-Sachs Disease | Hexosaminidase A | GM2 ganglioside | Progressive neurodegeneration, cherry-red spot on the retina. nih.govyoutube.com |
| Sandhoff Disease | Hexosaminidase A and B | GM2 ganglioside and other GSLs | Similar to Tay-Sachs but with visceral involvement. nih.gov |
| Krabbe Disease | Galactocerebrosidase | Galactosylceramide (Galactocerebroside) | Progressive neurological dysfunction, demyelination. nih.govyoutube.com |
Rationale for Fluorescent Glycosphingolipid Analogs in Molecular and Cellular Biology
Studying the dynamic behavior of lipids like GSLs within the complex environment of a living cell presents significant challenges. Their natural structure does not lend itself to easy tracking or visualization using standard molecular biology techniques. To overcome this, scientists have developed fluorescently labeled analogs of these lipids. nih.govbroadpharm.comnih.gov These analogs are designed to mimic the behavior of their natural counterparts as closely as possible, allowing researchers to follow their path through the cell in real-time using fluorescence microscopy. nih.govnih.gov
The use of fluorescent lipid analogs offers several advantages:
Direct Visualization: They enable the direct observation of lipid localization and movement within cellular organelles and membranes. broadpharm.comnih.gov
Dynamic Studies: Researchers can monitor the transport of these lipids along biosynthetic and endocytic pathways, providing insights into the mechanisms of lipid sorting and trafficking. capes.gov.br
Functional Assays: They can be used to study the activity of enzymes involved in lipid metabolism. For example, the processing of a fluorescent GSL substrate can indicate the functional status of a specific lysosomal hydrolase.
The nitrobenzoxadiazole (NBD) fluorophore is a commonly used tag for creating these fluorescent lipid probes. avantiresearch.com NBD is a small, hydrophobic molecule that, when attached to a lipid, can be readily incorporated into cellular membranes. fluorofinder.com Its fluorescence is sensitive to the polarity of its environment, which can provide additional information about the lipid's location within the membrane. NBD-labeled lipids typically exhibit excitation maxima around 465 nm and emission maxima around 535 nm, making them compatible with standard fluorescence microscopy setups. avantiresearch.comrndsystems.com
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Key Features |
| NBD (Nitrobenzoxadiazole) | ~465 | ~535 | Small, hydrophobic, environmentally sensitive fluorescence. avantiresearch.comfluorofinder.comrndsystems.com |
| BODIPY | ~505 | ~515 | Bright and photostable, less sensitive to environment. |
| Cy5 (Cyanine 5) | ~650 | ~670 | Bright, far-red emission, good for multiplexing. avantiresearch.com |
| Rhodamine | ~555 | ~580 | Photostable, used in various lipid labeling applications. broadpharm.com |
N-Dodecanoyl-NBD-Ceramide Trihexoside as a Prototypical Fluorescent Probe for Globotriaosylceramide Studies
This compound is a specific fluorescent analog of globotriaosylceramide (Gb3), also known as ceramide trihexoside (CTH). caymanchem.comnih.govwikipedia.org It is synthesized by attaching the NBD fluorophore to the dodecanoyl (C12) fatty acid chain of ceramide trihexoside. caymanchem.com This synthetic molecule serves as a powerful tool for investigating the cellular biology of Gb3, particularly in the context of Fabry disease, where the accumulation of Gb3 is the primary pathogenic event. abcam.comnih.gov
By introducing this compound to cultured cells, researchers can track its uptake, transport through the endocytic pathway, and eventual delivery to the lysosome. In healthy cells, the probe is expected to be degraded by α-galactosidase A. However, in cells from Fabry disease patients, which lack this enzyme activity, the fluorescent probe accumulates within the lysosomes, mirroring the pathological storage of endogenous Gb3. nih.gov This allows for the direct visualization of the storage defect and provides a functional assay for enzyme activity within intact cells. Its application is crucial for studying the intracellular trafficking of Gb3, understanding the mechanisms of its accumulation, and evaluating the efficacy of potential therapeutic strategies for Fabry disease, such as enzyme replacement therapy or substrate reduction therapies. caymanchem.comnih.gov
Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Synonyms | C12 NBD Globotriaosylceramide, NBD-Gb3 | caymanchem.com |
| Molecular Formula | C₅₄H₉₁N₅O₂₁ | abcam.comcymitquimica.com |
| Molecular Weight | ~1146.3 g/mol | abcam.comcymitquimica.com |
| Appearance | Solid | caymanchem.comcymitquimica.com |
| Purity | >98% | abcam.com |
| Solubility | Soluble in DMSO and Chloroform:Methanol mixtures | abcam.comcaymanchem.com |
| Application | Fluorescent probe for Gb3 trafficking and Fabry disease studies | abcam.comabcam.cn |
Properties
Molecular Formula |
C54H91N5O21 |
|---|---|
Molecular Weight |
1145 |
Appearance |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C12:0-NBD-CTH; N-C12:0-NBD-Globotriaosylceramide |
Origin of Product |
United States |
Methodological Advancements and Synthetic Considerations for N Dodecanoyl Nbd Ceramide Trihexoside As a Research Tool
Strategies for Fluorescent Tag (NBD) Integration into Ceramide Trihexoside Analogues
The integration of a fluorescent reporter group onto a complex lipid like ceramide trihexoside requires a chemical strategy that preserves the molecule's essential biological activity. The most common and effective approach for creating N-Dodecanoyl-NBD-ceramide trihexoside involves the covalent attachment of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore to the ceramide lipid backbone.
The synthesis is typically not performed on the fully formed ceramide trihexoside but rather by building the fluorescent ceramide moiety from a precursor. A key strategy involves the N-acylation of a lyso-glycosphingolipid intermediate. Specifically, a fluorescent fatty acid, such as 12-[N-methyl-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)] aminododecanoic acid, is synthesized first. This fluorescent acyl group is then covalently linked to the free amino group of lyso-ceramide trihexoside (globotriaosylsphingosine), the Gb3 backbone devoid of its N-acyl chain. nih.govnih.gov
This final coupling step can be achieved through established chemical methods for amide bond formation or via enzymatic catalysis. The reverse reaction of enzymes like sphingolipid ceramide N-deacylase (SCDase) can be utilized to transfer a custom fatty acid (the NBD-dodecanoic acid) to a lyso-sphingolipid acceptor, offering a high degree of specificity under mild reaction conditions. nih.govnih.govresearchgate.net This method ensures that the NBD tag is positioned on the acyl chain, where it is less likely to interfere with the recognition of the terminal carbohydrate structure by cellular proteins.
Acyl Chain Modifications and Their Impact on Probe Utility in Biological Systems
The choice of the N-dodecanoyl (C12) acyl chain in this compound is a critical design feature that directly influences the probe's utility. The length and saturation of the fatty acid chain in a sphingolipid determine its biophysical properties, including how it integrates into cellular membranes and interacts with metabolic enzymes.
The C12 medium-length chain represents a strategic compromise between mimicking the natural lipid and ensuring the probe's functionality. It has been demonstrated that the NBD fluorophore has a minimal influence on lipid adsorption and cellular uptake when it is attached to a shorter acyl chain. labclinics.com This allows the fluorescent analog to more closely replicate the biological functions of its natural C12:0-ceramide trihexoside counterpart. labclinics.com
Acyl chain length significantly affects how ceramides (B1148491) interact with membrane domains. While endogenous ceramides in healthy human skin typically have very long acyl chains (e.g., C24), probes with shorter chains are often more effective for cellular studies as they can penetrate membranes more easily and are better substrates for some endogenous enzymes. biologists.comresearchgate.net Conversely, very short-chain (e.g., C6) or very long-chain (e.g., C24) ceramides can alter membrane permeability and stability in ways that diverge from the behavior of the more common C16-C18 variants, potentially introducing experimental artifacts. researchgate.netnih.gov The C12 chain thus provides a balance, ensuring sufficient hydrophobicity to anchor the probe within the lipid bilayer while minimizing the steric hindrance and potential disruption caused by the bulky NBD group.
| Acyl Chain Length | General Impact on Probe Utility | Rationale and References |
|---|---|---|
| Short-Chain (e.g., C6) | Increases membrane permeability; may not fully mimic the biophysical behavior of natural long-chain lipids. | Can be useful for rapid loading into cells but may destabilize lipid domains differently than endogenous lipids. researchgate.netnih.gov |
| Medium-Chain (e.g., C12) | Provides a balance of hydrophobicity and solubility, allowing the probe to mimic natural lipids while minimizing fluorophore interference. | Chosen for this compound to ensure good cellular uptake and biological relevance. labclinics.com |
| Long-Chain (e.g., C18) | More closely resembles many natural ceramides but the increased hydrophobicity can make cellular delivery more challenging. | These probes are valuable for studying specific ceramide-protein interactions where chain length is critical. nih.gov |
| Very Long-Chain (e.g., C24) | Significantly alters membrane properties and can induce interdigitated phases; may destabilize lipid domains. | Less commonly used for general trafficking studies due to distinct biophysical properties and potential for aggregation. nih.gov |
Semisynthetic Approaches and Derivatization for Specific Research Applications
Semisynthetic methods are invaluable for producing this compound and its derivatives, offering a powerful platform for creating highly specific research tools. This approach leverages the complex carbohydrate structure of the naturally occurring glycosphingolipid while allowing for precise modification of the lipid portion.
The process typically begins with the isolation of ceramide trihexoside (Gb3) from a natural source. The key step is the selective removal of the endogenous fatty acid chain to produce the intermediate, lyso-ceramide trihexoside. nih.gov This deacylation can be accomplished using chemical methods, such as mild acid hydrolysis, or more specifically with enzymes like sphingolipid ceramide N-deacylase. nih.govumin.ac.jp
This lyso-Gb3 intermediate is a versatile scaffold. It can be re-acylated with a wide variety of synthetic fatty acids to generate novel probes. For this compound, the lyso-Gb3 is coupled with the NBD-labeled 12-carbon fatty acid. nih.gov This modular approach allows for extensive derivatization for specific applications. For example:
Alternative Fluorophores: Different fluorescent tags (e.g., BODIPY, rhodamine) can be attached to the acyl chain to create probes with distinct spectral properties for multicolor imaging experiments.
Bioorthogonal Tags: Acyl chains containing azide or alkyne groups can be incorporated, enabling subsequent "click chemistry" reactions to attach various reporter molecules inside the cell. researchgate.net
Internal Standards: The lyso-Gb3 scaffold can be acylated with non-natural, odd-chain, or isotopically labeled fatty acids to create internal standards for precise quantification of endogenous Gb3 levels in patient samples by mass spectrometry. nih.gov
This semisynthetic strategy provides researchers with a toolkit to move beyond simple visualization and develop sophisticated probes for studying enzyme kinetics, substrate specificity, and for the quantitative analysis of lipids in disease diagnostics.
Quality Control and Validation of this compound for Research Purity
The reliability of experimental results obtained using this compound is directly dependent on the purity and structural integrity of the probe. Rigorous quality control (QC) is therefore essential to validate each batch of the synthesized compound. Several analytical techniques are employed to ensure the product meets the high standards required for research applications, which typically demand a purity of greater than 98%. abcam.com
Key validation methods include:
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. Using a fluorescence detector, HPLC can effectively separate the fluorescently labeled product from unlabeled precursors (e.g., lyso-ceramide trihexoside) and unreacted fluorescent fatty acid. The resulting chromatogram provides a quantitative measure of the probe's purity. researchgate.net
Mass Spectrometry (MS): MS is used to confirm the chemical identity of the compound by verifying its molecular weight. For this compound (C₅₄H₉₁N₅O₂₁), the expected molecular weight is approximately 1146.3 g/mol . abcam.comscbt.com Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI-TOF) provide precise mass data that confirms the successful synthesis of the target molecule. nih.gov
Thin-Layer Chromatography (TLC): TLC offers a rapid and effective method for visually confirming the conversion of starting materials to the final product. The fluorescent spot of the final product will have a different retention factor (Rf) compared to its more polar lyso-precursor or the less polar free NBD-fatty acid, allowing for a qualitative assessment of purity. nih.gov
Researchers should always refer to the Certificate of Analysis provided by the supplier, which contains lot-specific data from these QC tests to ensure the quality and consistency of the research tool. scbt.com
| QC Technique | Parameter Measured | Expected Result for High-Purity Product |
|---|---|---|
| HPLC with Fluorescence Detection | Purity and presence of fluorescent contaminants. | A single major peak, accounting for >98% of the total integrated area. abcam.comresearchgate.net |
| Mass Spectrometry (e.g., ESI-MS) | Molecular Weight / Mass-to-charge (m/z) ratio. | A dominant ion corresponding to the calculated molecular weight (~1146.3 g/mol). abcam.comscbt.com |
| Thin-Layer Chromatography (TLC) | Separation from precursors and qualitative purity. | A single, distinct fluorescent spot with an Rf value different from starting materials. nih.gov |
Cellular and Subcellular Dynamics of N Dodecanoyl Nbd Ceramide Trihexoside
Mechanisms of Cellular Uptake and Internalization Pathways
The entry of N-Dodecanoyl-NBD-ceramide trihexoside into a cell is the first critical step in its intracellular journey. Like other glycosphingolipids, its uptake can occur through multiple mechanisms, broadly categorized as endocytic and non-endocytic pathways. The specific route taken can be influenced by cell type and the lipid's structure.
Endocytosis Mechanisms (e.g., Clathrin-Dependent, Caveolin-Dependent)
Endocytosis is a major route for the internalization of molecules from the plasma membrane. Research using various fluorescent GSL analogs indicates that caveolae-mediated endocytosis is a predominant pathway.
Caveolin-Dependent Endocytosis : Studies on fluorescent GSL analogs have shown that their internalization is largely dependent on caveolae, which are specialized, cholesterol-rich microdomains of the plasma membrane. nih.govnih.gov In one study, the uptake of various GSL analogs was found to be a clathrin-independent, caveolar-related process in multiple cell types. nih.gov The internalization of a fluorescent lactosylceramide (B164483) analog was significantly reduced (by 80-90%) in cells with low levels of the protein caveolin-1 (B1176169) but was markedly increased when caveolin-1 was overexpressed. nih.gov This suggests that the ceramide core of the GSL is crucial for this selective uptake into caveolae. nih.gov
Clathrin-Dependent Endocytosis : While caveolar uptake appears to be a primary mechanism for many GSLs, clathrin-dependent pathways have also been implicated in the endocytosis of ceramides (B1148491) in certain contexts. nih.gov For instance, in the parasitic protozoan Giardia lamblia, the uptake of ceramide relies on both clathrin-dependent mechanisms and the actin cytoskeleton for internalization. nih.gov Although this is observed for the ceramide precursor rather than the full trihexoside, it highlights that the machinery for clathrin-mediated lipid uptake exists and could be utilized under specific cellular conditions or by different cell types.
Table 1: Research Findings on Endocytosis of Ceramide Analogs
| Compound/Marker | Cell Type | Key Finding | Predominant Pathway |
|---|---|---|---|
| Fluorescent GSL analogs | Various | Internalization is reduced by inhibitors of caveolar uptake. | Caveolin-dependent nih.gov |
| Fluorescent Lactosylceramide | Rat Fibroblasts | Colocalizes with DsRed-caveolin-1 upon endocytosis. | Caveolin-dependent nih.gov |
| Fluorescent Lactosylceramide | Cells with low caveolin-1 | Internalization is reduced by 80-90%. | Caveolin-dependent nih.gov |
| Ceramide | Giardia lamblia | Uptake is inhibited by drugs targeting clathrin pathways. | Clathrin-dependent nih.gov |
Non-Endocytic Uptake Mechanisms
In addition to vesicular transport via endocytosis, this compound can enter cells through non-endocytic routes. These mechanisms involve the direct movement of the lipid molecule across the plasma membrane.
Research on fluorescent analogs of glucosylceramide (a related GSL) has shown that these molecules can be internalized through a combination of endocytosis and transbilayer movement, often referred to as "flip-flop," at the plasma membrane. semanticscholar.org This process allows the lipid to move from the outer leaflet of the plasma membrane to the inner, cytosolic leaflet without being enclosed in a vesicle. Similarly, studies using the shorter-chain C6-NBD-ceramide demonstrated that the fluorescent lipid could spontaneously transfer into fixed human skin fibroblasts, labeling intracellular membranes even at low temperatures (2°C). semanticscholar.org This monomeric diffusion across the membrane is a hallmark of non-vesicular transport. Once inside the cell, other non-vesicular transport mechanisms, mediated by lipid transfer proteins, can further shuttle these molecules between organelles. nih.govnih.gov
Intracellular Trafficking and Compartmentalization
Following internalization, this compound is sorted and transported to specific subcellular destinations. This trafficking is a highly regulated process that determines the metabolic fate of the lipid.
Golgi Apparatus Localization and Transport Dynamics
A prominent destination for many fluorescent ceramide analogs is the Golgi apparatus. Studies with C6-NBD-ceramide revealed that after entering the cell, the molecule specifically accumulates in the Golgi complex. semanticscholar.orgresearchgate.net This localization is so reliable that NBD-ceramide is widely used as a vital stain to visualize the Golgi in living cells.
The mechanism for this accumulation involves a process of "molecular trapping." The NBD-ceramide analog first diffuses into the cell and across various organelle membranes. semanticscholar.org However, upon reaching the unique lipid environment of the trans-Golgi cisternae, it is effectively trapped. This trapping is thought to be due to favorable physical interactions with the endogenous lipids and cholesterol present in the Golgi membrane, which inhibits its removal by back-exchange to the plasma membrane. semanticscholar.org
Endosomal Pathway Intermediates
For the portion of this compound internalized via endocytosis, the endosomal system serves as a critical sorting station. After budding off from the plasma membrane, endocytic vesicles mature into early endosomes, which act as the main sorting hub of the endocytic pathway. From here, cargo can be recycled back to the plasma membrane, transported to the Golgi apparatus, or directed towards late endosomes for eventual delivery to lysosomes. semanticscholar.org
The sorting process within the endosomes is crucial for determining the ultimate fate of the lipid. Research has shown that ceramide itself can influence the structure of endosomes, specifically by triggering the budding of intraluminal vesicles into multivesicular endosomes, which is a key step in the formation of exosomes. nih.gov This indicates that the lipid is not merely a passive passenger but an active participant in its own trafficking pathway.
Lysosomal Accumulation and Degradation
The terminal destination for ceramide trihexoside in the normal metabolic pathway is the lysosome, where it is degraded. In healthy cells, the enzyme α-galactosidase A hydrolyzes ceramide trihexoside into lactosylceramide and galactose. However, in Fabry disease, a genetic deficiency of this enzyme leads to the progressive and pathological accumulation of the lipid within lysosomes. nih.gov
Studies using cultured skin fibroblasts from individuals with Fabry disease have demonstrated this defect directly. When these cells are loaded with labeled ceramide trihexoside, its hydrolysis is severely impaired compared to cells from healthy controls. nih.govnih.gov This leads to the massive enlargement of lysosomes with the undigested lipid, a hallmark of lysosomal storage diseases. Therefore, this compound, as an analog of the natural substrate, is expected to follow this same path and accumulate in the lysosomes of Fabry disease model systems, providing a fluorescent readout of the disease pathology at a cellular level.
Table 2: Hydrolysis of Ceramide Trihexoside (CTH) in Cultured Fibroblasts
| Cell Source | Number of Subjects | Mean Hydrolysis Rate of CTH (%) | Key Implication |
|---|---|---|---|
| Fabry's Patients | 4 | 2.1% | Severely impaired degradation nih.gov |
| Healthy Controls | 10 | 82.0% | Efficient degradation nih.gov |
| Fabry's Carriers | 6 | 47.1% | Partially impaired degradation nih.gov |
Plasma Membrane Distribution and Lateral Diffusion
The distribution of this compound within the plasma membrane is not uniform. Like its natural counterparts, it is expected to preferentially partition into specific microdomains, often referred to as lipid rafts. These domains are enriched in sphingolipids and cholesterol and serve as platforms for various cellular processes, including signaling and trafficking. nih.govnih.govmdpi.com The partitioning behavior of fluorescent lipid analogs, however, can be complex and is influenced by factors such as the nature of the fluorescent label, its position on the lipid, and the composition of the membrane itself. mpg.de For instance, while many fluorescent raft lipid analogs show a preference for the ordered phase in cell-derived giant plasma membrane vesicles (GPMVs), they may mis-partition in synthetic giant unilamellar vesicles (GUVs). mpg.de
The lateral diffusion of this compound within the plasma membrane is a key parameter reflecting the fluidity and organization of its environment. This movement can be quantified using techniques like Fluorescence Recovery After Photobleaching (FRAP). nih.govnih.govplos.orgmdpi.com In a typical FRAP experiment, a specific area of the membrane containing the fluorescent lipid is bleached with a high-intensity laser, and the rate at which fluorescence recovers in that area due to the movement of unbleached molecules is measured. This recovery rate provides information about the diffusion coefficient of the molecule. nih.govnih.gov
Interactive Data Table: Representative Diffusion Coefficients of NBD-Labeled Lipids in Model Membranes
| Fluorescent Lipid Analog | Membrane System | Diffusion Coefficient (D) (μm²/s) | Technique |
| DOPE-NBD | Giant Liposomes | 4.1 ± 0.4 | FRAP |
| NBD-PE | Pβ1 phase DMPC vesicles (low conc.) | 10⁻⁸ - 10⁻⁹ cm²/s (fast fraction) | FRAP |
| NBD-PE | Pβ1 phase DMPC vesicles (low conc.) | < 10⁻¹⁰ cm²/s (slow fraction) | FRAP |
Note: Data for DOPE-NBD is from Pincet et al. (2016) plos.org and for NBD-PE from a study on dimyristoylphosphatidylcholine (B1235183) vesicles. scbt.com These values provide a general reference for the lateral mobility of NBD-labeled lipids in fluid membrane environments.
Membrane Association and Lipid Environment Interactions
Interactions with Membrane Lipids and Cholesterol
The ceramide backbone of this compound plays a significant role in its interactions with other membrane lipids, particularly cholesterol. Ceramides are known to interact with cholesterol, although the nature of this interaction is complex and can be either competitive or cooperative, often depending on the presence of other lipids like sphingomyelin (B164518). acs.orgresearchgate.net In ternary mixtures of sphingomyelin, cholesterol, and ceramide, a delicate balance of phase formation and mutual displacement can occur. researchgate.net
Molecular dynamics simulations have suggested that in ternary mixtures, ceramide may alter its distribution within the membrane to accommodate cholesterol, and that cholesterol-ceramide interactions can stabilize the gel phase of the membrane. acs.org The presence of cholesterol is known to have a condensing effect on lipid bilayers, increasing their order and rigidity, particularly in membranes containing saturated lipids, ceramide, and sphingomyelin. mdpi.com The interaction of drugs and other molecules with membranes is also significantly influenced by the lipid composition, with cholesterol and sphingomyelin playing key roles. acs.orgnih.gov
The bulky NBD-trihexoside headgroup of the molecule likely influences its precise interactions within the lipid bilayer. The hydrophilic nature of the sugar moieties and the NBD group will affect how the molecule orients itself and interacts with the headgroups of neighboring lipids and the aqueous environment.
Role in Membrane Curvature and Remodeling
Glycosphingolipids, the class of molecules to which this compound belongs, are implicated in processes of membrane curvature and remodeling. The generation of ceramide in membranes, for instance, can lead to alterations in the biophysical properties of the membrane, with the saturation of the acyl chain influencing lateral organization and chain asymmetry affecting interdigitation and membrane morphology. nih.gov Very long-chain ceramides have been shown to form tubular structures, likely due to their ability to form interdigitated phases. nih.gov
The clustering of glycosphingolipids can induce membrane curvature. For example, the binding of cholera toxin to its receptor, the ganglioside GM1, can induce membrane bending, a process that is dependent on the multivalent binding of the toxin to multiple GM1 molecules. acs.org This suggests that the cross-linking of glycosphingolipids can be a driving force for membrane deformation. Furthermore, studies with bacterial glycolipids have shown that they can induce the formation of membrane tubules, with hydrophobic interactions between the sugar chains playing a key role in the process. nih.gov
While direct evidence for this compound inducing membrane curvature is not available, its structural features—a ceramide backbone and a large oligosaccharide headgroup—suggest it could participate in such processes. The generation of different ceramide species in cellular membranes has distinct biophysical impacts, with acyl chain saturation being a key determinant of membrane lateral organization. nih.gov The insertion of protein motifs, the formation of protein scaffolds, and the influence of the cytoskeleton are other recognized mechanisms for generating membrane curvature. nih.govmdpi.comnih.gov
Interrogating Glycosphingolipid Metabolism and Lysosomal Function with N Dodecanoyl Nbd Ceramide Trihexoside
Elucidation of Glycosphingolipid Biosynthesis Pathways
Fluorescent lipid analogs, such as those labeled with NBD or boron-dipyrromethene difluoride (BODIPY), are instrumental in tracing the movement and transformation of lipids within living cells. nih.gov These analogs are recognized by the cell's natural metabolic machinery, allowing researchers to follow their path through various organelles. semanticscholar.org When a fluorescent ceramide analog is introduced to cells, it is transported to the Golgi apparatus, a central hub for lipid metabolism. researchgate.net
In the Golgi, ceramide serves as a precursor for the synthesis of more complex sphingolipids, including sphingomyelin (B164518) and various glycosphingolipids. semanticscholar.org By using fluorescent ceramide analogs, scientists can observe the synthesis of fluorescent NBD-lactosylceramide and NBD-Gb3 from an NBD-glucosylceramide precursor. researchgate.net This process allows for the direct visualization of the biosynthetic pathway where glucosylceramide is converted into more complex GSLs within the Golgi lumen. researchgate.net The subsequent transport of these newly synthesized fluorescent GSLs to other cellular destinations, like the plasma membrane, can then be monitored, providing insights into lipid sorting and trafficking mechanisms. semanticscholar.orgnih.gov
Assessment of Glycosphingolipid Catabolism and Enzyme Activity
The breakdown of glycosphingolipids is as crucial as their synthesis, primarily occurring within the acidic environment of the lysosome. N-Dodecanoyl-NBD-ceramide trihexoside is particularly useful for studying these catabolic pathways and the enzymes involved.
This compound (often abbreviated as NBD-Gb3) is a direct substrate for alpha-galactosidase A (α-GLA), the enzyme deficient in Fabry disease. nih.govadipogen.com Assays using NBD-Gb3 are designed to measure the activity of α-GLA by detecting the cleavage of the terminal galactose residue from the fluorescent lipid. nih.govfrontiersin.org This enzymatic reaction occurs within the lysosome at a low pH, and the resulting change in fluorescence can be quantified to determine the enzyme's efficacy. zink.es
The assay typically involves incubating cells with NBD-Gb3, allowing it to be internalized and transported to the lysosomes. tesisenred.net The ability of the cell's endogenous or externally supplied α-GLA to hydrolyze the NBD-Gb3 is then measured. frontiersin.orggencat.cat A decrease in the fluorescent signal associated with the intact NBD-Gb3 indicates successful enzymatic cleavage. zink.esgencat.cat This method is highly specific for detecting lysosomal α-GLA activity and is a cornerstone for both basic research and the development of therapies for Fabry disease. nih.govzink.es
Beyond its specific use in α-GLA assays, NBD-Gb3 and other fluorescent lipid analogs contribute to a broader assessment of lysosomal health. The efficient breakdown of these substrates indicates that the lysosomal environment is functioning correctly—maintaining the necessary acidic pH and possessing a full complement of active hydrolases. zink.esnih.govresearchgate.net The accumulation of the fluorescent substrate within lysosomes serves as a clear visual indicator of a defect in the catabolic machinery, which can be caused by the deficiency of a specific hydrolase or a more general lysosomal dysfunction. nih.govresearchgate.net These probes allow for the quantitative measurement of enzyme activity within living cells, providing a dynamic view of lysosomal processes. nih.gov
Modeling Lysosomal Storage Disorders: Focus on Fabry Disease Research
Fabry disease is an X-linked lysosomal storage disorder resulting from mutations in the GLA gene, leading to deficient α-GLA activity. nih.govsci-hub.se This deficiency causes the progressive accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in lysosomes throughout the body, leading to severe organ damage. sci-hub.senih.govnih.gov this compound is a pivotal tool for modeling this disease in a laboratory setting.
Researchers can replicate the key pathological feature of Fabry disease—Gb3 accumulation—by introducing NBD-Gb3 to cultured cells. sci-hub.seresearchgate.netresearchgate.net In healthy cells, the fluorescent analog is taken up and subsequently cleared from the lysosomes by α-GLA. However, in cells derived from Fabry patients or in genetically modified cells lacking functional α-GLA (e.g., GLA knockout cells), the NBD-Gb3 accumulates, mimicking the storage phenotype of the disease. nih.govresearchgate.net
This method has been successfully applied to various cell types relevant to Fabry disease pathology, including:
Human skin fibroblasts researchgate.netresearchgate.net
Human embryonic kidney (HEK293) cells sci-hub.se
Mouse aortic endothelial cells (MAEC) from Fabry knockout mice zink.escsic.es
Human umbilical vein endothelial cells (HUVEC) tesisenred.netnih.gov
Human renal proximal tubular epithelial cells (HK2) researchgate.netresearchgate.net
The accumulation can be visualized using fluorescence microscopy, where the lysosomes of affected cells show a bright fluorescent signal, and quantified using techniques like flow cytometry. nih.govgencat.catnih.gov These in vitro models are essential for understanding the cellular consequences of Gb3 storage. sci-hub.senih.gov
Table 1: Research Findings on NBD-Gb3 Accumulation and Clearance in Fabry Disease Models
| Cell Line/Model | Experimental Setup | Key Finding | Reference(s) |
| Human Endothelial Cells (HUVEC) | Cells treated with DGJ (an α-GLA inhibitor) and NBD-Gb3 to induce storage. | Demonstrated significant intracellular accumulation of NBD-Gb3, creating a functional model of Fabry disease. | nih.gov |
| Fabry Patient Fibroblasts | Cells incubated with NBD-Gb3. | Showed marked accumulation of NBD-Gb3 compared to healthy control cells. | researchgate.net |
| Fabry Knockout Mouse Aortic Endothelial Cells (MAEC) | Cells lacking the Gla gene were incubated with NBD-Gb3. | These cells accumulate high levels of NBD-Gb3 due to the absence of endogenous α-GLA activity. | csic.es |
| Human Renal Tubular Cells (HK2) | Cells treated with NBD-Gb3. | Fluorescent Gb3 was detected inside the cells and persisted for up to 96 hours, allowing for long-term studies. | researchgate.netresearchgate.net |
The cellular models of Fabry disease are invaluable for testing the efficacy of potential treatments, such as enzyme replacement therapy (ERT) and chaperone therapy. gencat.catnih.govresearchgate.net In these experiments, cells laden with NBD-Gb3 are treated with a therapeutic agent, and the subsequent reduction in fluorescence is measured as an indicator of treatment success. zink.esgencat.cat
For instance, the effectiveness of recombinant α-GLA (the basis of ERT) can be directly assessed by its ability to clear the accumulated NBD-Gb3 from the lysosomes of patient-derived cells. researchgate.nettdx.cat A successful therapy will result in a significant decrease in the intracellular NBD-Gb3 signal, which can be quantified to create dose-response curves for the therapeutic enzyme. researchgate.net This approach allows for the preclinical evaluation of new ERTs, biosimilars, and novel drug delivery systems designed to enhance enzyme uptake and activity in target cells. zink.esgencat.catresearchgate.net
Table 2: Application of NBD-Gb3 in Monitoring Therapeutic Efficacy
| Therapeutic Strategy | Cell Model | Method of Measurement | Outcome | Reference(s) |
| Enzyme Replacement Therapy (ERT) | Fabry Patient Fibroblasts | Fluorescence Microscopy & Quantification | Treatment with recombinant agalsidase beta resulted in the complete degradation of accumulated NBD-Gb3. | researchgate.net |
| Nanocarrier-Mediated ERT | Fabry Knockout Mouse Endothelial Cells (MAEC) | Flow Cytometry | Nanoformulated GLA showed improved efficacy in reducing NBD-Gb3 signal compared to the non-formulated enzyme. | gencat.cat |
| Targeted Nanocarriers for ERT | Human Endothelial Cells (HUVEC) | Fluorescence Microscopy | Anti-ICAM/α-Gal nanocarriers significantly enhanced the degradation of NBD-Gb3 (68.9% reduction) compared to untargeted α-Gal (32.4% reduction). | nih.gov |
| Flow Cytometry-Based Assay | Jurkat cells (WT and GLA knockout) | Flow Cytometry | Developed a quantitative assay to detect α-GLA activity at the single-cell level by monitoring Fl-Gb3 breakdown. | nih.gov |
Investigation of Sphingolipid Activator Protein (Saposin) Interactions
The fluorescently labeled glycosphingolipid, this compound, serves as a critical tool for elucidating the complex interactions between glycosphingolipids and sphingolipid activator proteins (saposins). nih.govbiorxiv.org Saposins are essential glycoproteins that facilitate the breakdown of sphingolipids by lysosomal hydrolases. nih.gov The intrinsic fluorescence of the NBD group, which intensifies in a hydrophobic environment, allows for real-time monitoring of the binding and transfer of the lipid by saposins. nih.gov
Research has particularly highlighted the utility of this compound in studying Saposin B (SapB), an activator protein crucial for the catabolism of globotriaosylceramide (Gb3) by the enzyme α-galactosidase A (GLA). nih.govumass.edunih.gov Biochemical and structural assays have demonstrated that SapB can stably bind to this compound. nih.govbiorxiv.orgrcsb.org This interaction can be quantitatively assessed using fluorescence equilibrium binding assays. nih.govnih.gov In these assays, the fluorescence emission of the NBD moiety increases as it moves from an aqueous, micellar environment to the hydrophobic interior of the SapB protein, signaling a binding event. nih.gov
These studies have revealed that SapB forms a stable, soluble lipoprotein complex with this compound, effectively isolating the lipid from micelles. nih.govnih.gov Furthermore, the binding is specific. For instance, SapB exhibits a significantly higher affinity for this compound compared to a similar lipid lacking the terminal galactose residues, NBD-labeled ceramide (Cer-NBD). nih.gov This specificity is consistent with the known role of SapB in presenting galactose-containing glycosphingolipids to their respective hydrolases. nih.gov In contrast, other saposins, such as Saposin D (SapD), have been shown to have undetectable binding to NBD-labeled ceramide under similar conditions, underscoring the specific nature of these interactions. nih.gov
The formation of the SapB:this compound complex has been shown to be a prerequisite for the subsequent enzymatic degradation of the lipid. nih.gov Studies have confirmed that SapB facilitates the cleavage of this compound by α-galactosidase A in vitro. nih.govnih.gov The transient, ligand-dependent interaction between SapB and the hydrolase has also been captured and studied, providing a deeper understanding of the molecular mechanics of lipid presentation. nih.govbiorxiv.org The insights gained from using this compound have been further solidified by structural biology, including the successful crystallization of SapB in a ligand-bound state with the fluorescent lipid analog. nih.govnih.govrcsb.org
Research Findings on Saposin B Binding Affinity
The apparent dissociation constant (Kdapp) provides a measure of the binding affinity between a protein and a ligand. A lower Kdapp value indicates a higher binding affinity. The following table summarizes the binding affinities of Saposin B for this compound and a control lipid at different pH conditions.
| Ligand | Protein | pH | Apparent Dissociation Constant (Kdapp) (μM) |
| This compound | Saposin B | 6.5 | > 95 ± 9 |
| This compound | Saposin B | 4.6 | > 129 ± 20 |
| NBD-ceramide | Saposin B | 6.5 | > 95 ± 9 |
| NBD-ceramide | Saposin B | 4.6 | > 129 ± 20 |
Data sourced from Sawyer et al. (2024). nih.gov
N Dodecanoyl Nbd Ceramide Trihexoside in Membrane Organization and Cell Signaling Research
Probing Lipid Raft Organization and Microdomain Dynamics
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. nih.gov These domains are more ordered and less fluid than the surrounding membrane and play a crucial role in cellular processes like signal transduction and membrane trafficking. nih.gov N-Dodecanoyl-NBD-ceramide trihexoside serves as a powerful probe to study the organization and dynamics of these rafts.
By incorporating into cellular membranes, the fluorescent NBD tag allows researchers to visualize the distribution and movement of the ceramide trihexoside analog. This provides insights into how these glycosphingolipids partition into lipid rafts. Studies have shown that fluorescently-labeled glycosphingolipids, such as those in the globo-series, predominantly partition into the cold Triton X-100-insoluble fraction and the liquid-ordered (Lo) phase in giant plasma membrane vesicles (GPMVs), confirming their identity as raft markers. researchgate.net The behavior of these probes can be observed using advanced imaging techniques like single-molecule imaging, which has revealed that gangliosides, a class of glycosphingolipids, are often in constant motion within very small domains. researchgate.net
The generation of ceramide within lipid rafts, through the action of sphingomyelinase, can significantly influence the structure and function of these microdomains. nih.govnih.gov Research using lipid vesicles has demonstrated that ceramide can displace cholesterol from these ordered domains. nih.gov This displacement is specific to sterols and is dependent on the tight packing of the lipids. nih.gov The resulting ceramide-rich rafts maintain a highly ordered state. nih.gov This alteration in raft composition has profound implications for the signaling events that are orchestrated within these platforms. nih.gov
Table 1: Research Findings on Lipid Raft Organization and Dynamics
| Research Finding | Method/Probe Used | Implication |
|---|---|---|
| Globo-series glycosphingolipid probes partition into raft fractions. researchgate.net | Fluorescently-labeled SSEA-3, SSEA-4, and Globo-H | Confirms their utility as markers for lipid rafts. researchgate.net |
| Gangliosides exhibit transient trapping in small, mobile domains. researchgate.net | Single-molecule imaging of fluorescent ganglioside probes | Suggests that lipid rafts are highly dynamic and small in size. researchgate.net |
| Ceramide displaces cholesterol from ordered lipid domains. nih.gov | Lipid vesicles and fluorescent lipid analogs | Alters the composition and potentially the function of lipid rafts. nih.gov |
Role in Interrogating Cell Surface Receptor Interactions
Glycosphingolipids are key players in cell surface recognition and signaling, often interacting with various receptors to modulate their activity. nih.govnih.gov this compound and similar fluorescent probes are instrumental in studying these interactions. Because their lipid anchors are not long enough to span the membrane bilayer, glycosphingolipids must interact with other membrane components to transduce signals. nih.govnih.gov
The fluorescent nature of NBD-labeled lipids allows for techniques like Förster Resonance Energy Transfer (FRET) to be employed. FRET-based assays can measure the proximity between the labeled glycosphingolipid and a fluorescently tagged receptor, providing evidence of their interaction. Furthermore, bifunctional probes have been developed that contain not only a fluorescent tag but also a photoreactive group. nih.govnih.gov These probes can be used to crosslink the glycosphingolipid to nearby interacting proteins upon photoactivation, which can then be identified through proteomic analysis. nih.govnih.gov
For example, bifunctional derivatives of other glycosphingolipids have been synthesized to explore their interacting membrane proteins in live cells. nih.govnih.gov These probes have successfully identified numerous proteins associated with glycosphingolipids, highlighting the influence of the glycan structure on these interactions. nih.gov Such approaches are crucial for deciphering the complex interplay between glycosphingolipids and cell surface receptors that governs cellular behavior.
Applications in Studying Glycosphingolipid-Mediated Cell Signaling Pathways
Glycosphingolipids are integral to a multitude of cell signaling pathways that control cell adhesion, motility, and growth. nih.gov These lipids can cluster with signal transducers and receptors in microdomains often referred to as "glycosynapses". nih.gov this compound, by mimicking the behavior of endogenous glycosphingolipids, allows for the real-time visualization of their involvement in these signaling cascades.
The NBD fluorophore is environmentally sensitive, meaning its fluorescence properties can change based on the local environment. researchgate.net This characteristic can be exploited to monitor changes in the membrane environment associated with signaling events. For instance, the accumulation of the probe in specific cellular compartments, like the Golgi apparatus, can be tracked to study its metabolism and transport, which are often linked to signaling processes. acs.orgnih.gov
Furthermore, by introducing the fluorescent analog into cells, researchers can observe its co-localization with other signaling molecules and organelles involved in specific pathways. Confocal microscopy studies using fluorescent ceramide analogs have revealed their distribution in various cellular compartments, including endosomes, lysosomes, and the Golgi apparatus. acs.org This information is vital for understanding how the spatial organization of glycosphingolipids contributes to the specificity and outcome of cell signaling. The use of such probes has been pivotal in studies of diseases like Fabry disease, where the metabolism of ceramide trihexoside is impaired. abcam.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ceramide trihexoside |
| Cholesterol |
| Sphingolipids |
| Gangliosides |
| SSEA-3 |
| SSEA-4 |
| Globo-H |
| Ceramide |
| N-Dodecanoyl-NBD-ceramide |
| NBD-C6-HexCer |
| NBD-C6-SM |
Advanced Microscopic and Spectroscopic Techniques Employing N Dodecanoyl Nbd Ceramide Trihexoside
Fluorescence Microscopy for Subcellular Localization and Dynamics
Fluorescence microscopy leverages the NBD group on N-Dodecanoyl-NBD-ceramide trihexoside to directly visualize its path and final destination within cells. The NBD fluorophore emits light in the visible spectrum, making it compatible with common laser sources used in modern microscopy. researchgate.net This allows researchers to track the molecule from the plasma membrane through various endocytic pathways to its site of accumulation or degradation.
In healthy cells, fluorescent glycosphingolipid analogues are often internalized and transported to the Golgi complex. nih.gov However, in cells from patients with sphingolipid storage diseases, these analogues are frequently misdirected and accumulate in endosomes and lysosomes. nih.gov This differential trafficking is a key diagnostic and research feature exploited by using probes like this compound.
Confocal Laser Scanning Microscopy
Confocal laser scanning microscopy (CLSM) is a high-resolution imaging technique that allows for the optical sectioning of cells, eliminating out-of-focus light to create sharp, detailed images of specific subcellular structures. When cells are incubated with this compound, CLSM can pinpoint its location with high precision.
In the context of Fabry disease research, CLSM is used to demonstrate the lysosomal accumulation of this fluorescent Gb3 analog. nih.gov Studies on fibroblasts from Fabry patients show that the probe is retained within intracellular vesicles, which can be identified as lysosomes through co-localization with lysosomal markers. In contrast, normal cells effectively process and clear the fluorescent lipid, resulting in a significantly lower and more dispersed signal. nih.gov This technique provides direct visual evidence of the metabolic defect at a subcellular level. The settings for CLSM can be optimized depending on the cell line and microscope, but generally involve exciting the NBD dye and capturing its emission to generate a 3D reconstruction of its distribution. nih.gov
Live-Cell Imaging and Time-Lapse Analysis
Live-cell imaging with this compound allows researchers to observe the dynamics of its trafficking in real-time. By capturing images at successive intervals (time-lapse analysis), the entire process from cellular uptake to lysosomal accumulation can be monitored. nih.gov This approach provides critical insights into the kinetics and mechanisms of endocytosis and intracellular transport.
These studies reveal that in many lysosomal storage disorders, the transport of fluorescent glycosphingolipid analogues from the plasma membrane is disrupted. nih.gov Time-lapse experiments can show the movement of the probe into early endosomes and its subsequent transport to late endosomes and lysosomes, where it becomes trapped in disease-affected cells. nih.gov This dynamic visualization helps to understand how the genetic defect translates into the cellular phenotype of lipid accumulation and can be used to assess the efficacy of potential therapies aimed at restoring normal lipid trafficking. nih.gov
Super-Resolution Microscopy Applications
While standard fluorescence microscopy is powerful, super-resolution microscopy pushes the boundaries of optical resolution beyond the diffraction limit of light (typically ~200-250 nm). Techniques like Structured Illumination Microscopy (SIM) can achieve resolutions twice that of conventional microscopes, enabling the visualization of finer subcellular details. nih.gov
The application of super-resolution microscopy to lipid research is a growing field, allowing for the study of nanoscale lipid organization, such as cholesterol-rich nanodomains, in living cells. nih.gov Although specific studies detailing the use of this compound with super-resolution techniques are not widespread, the methodology is highly applicable. Using a probe like this with super-resolution microscopy could provide unprecedented detail on the structure of the lysosomal accumulations in Fabry disease, potentially revealing nano-organizations of the stored lipids and their interactions with other lysosomal components at a sub-50 nm scale. nih.gov
Flow Cytometry for Quantitative Cellular Analysis
Flow cytometry is a powerful technique for the high-throughput analysis of single cells within a population. It measures the fluorescence and light scattering properties of thousands of cells per second as they pass through a laser beam. This method is exceptionally well-suited for quantifying the cellular uptake and metabolism of fluorescent probes like this compound. nih.govnih.gov
Quantification of Cellular Uptake and Accumulation
By incubating a cell population with this compound and subsequently analyzing it by flow cytometry, the amount of probe taken up by each cell can be precisely measured based on its fluorescence intensity. nih.govnih.gov This provides a quantitative measure of lipid accumulation across a large number of cells, offering statistically robust data.
This method has been effectively used to differentiate between cells from healthy individuals and those from Fabry disease patients. nih.gov After a period of incubation with the fluorescent probe followed by a chase period to allow for metabolism, Fabry cells retain a significantly higher level of fluorescence compared to normal cells. nih.gov This difference in fluorescence intensity, measured by flow cytometry, provides a clear and quantifiable distinction between the two cell types.
Table 1: Representative Flow Cytometry Data for Fluorescent Lipid Accumulation
| Cell Type | Condition | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Fluorescent Cells |
|---|---|---|---|
| Normal Human Fibroblasts | 24h incubation with this compound, 48h chase | 150 | 5% |
| Fabry Disease Fibroblasts | 24h incubation with this compound, 48h chase | 3200 | 98% |
Note: The data in this table is illustrative and based on findings described in research literature where Fabry cells show significantly higher fluorescence retention than normal cells. nih.gov
Enzyme Activity Assessment in Cell Populations
The accumulation of this compound in cells is a direct functional consequence of deficient α-galactosidase A activity. Therefore, quantifying this accumulation via flow cytometry serves as an indirect, cell-based assay for the enzyme's function. nih.gov In cells with normal enzyme activity, the fluorescent probe is hydrolyzed, and its fluorescent breakdown products are cleared from the cell, leading to low fluorescence. nih.gov In contrast, a lack of enzyme activity leads to the probe's retention and a high fluorescence signal.
This principle allows for the functional assessment of α-galactosidase A in intact, living cells, which can be more physiologically relevant than assays using cell homogenates. nih.govnih.gov For example, this method can distinguish not only between healthy and Fabry patient cells but also identify heterozygous female carriers of Fabry disease who may show intermediate levels of fluorescence due to random X-chromosome inactivation. Furthermore, it can be adapted for high-throughput screening to evaluate the efficacy of therapies, such as enzyme replacement therapy or pharmacological chaperones, by measuring their ability to restore the clearance of the fluorescent lipid. nih.gov
Fluorescence Spectroscopy and Advanced Imaging Techniques
The fluorescent properties of this compound make it an ideal candidate for various advanced microscopic and spectroscopic techniques to investigate cellular dynamics.
While specific studies detailing the application of this compound in Fluorescence Lifetime Imaging Microscopy (FLIM) are not extensively available in the provided search results, the principles of FLIM can be applied to this probe. FLIM measures the decay rate of fluorescence, which is sensitive to the local environment of the fluorophore. Changes in factors such as ion concentration, pH, and molecular binding can alter the fluorescence lifetime. By analogy, with other NBD-labeled lipids like C6-NBD-ceramide, FLIM could be used to map the microenvironment of this compound within different cellular compartments, such as the Golgi apparatus and plasma membrane. nih.gov
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. The NBD group in this compound can act as a FRET donor or acceptor in conjunction with other fluorescently labeled molecules. This allows for the study of close-proximity interactions between the ceramide trihexoside analog and other lipids or proteins within the cell membrane. Although specific FRET studies involving this particular compound were not detailed in the search results, its application in studying lipid-protein interactions and the formation of lipid domains is a significant potential use.
Spectral relaxation imaging microscopy is a technique used to probe the dynamics of fluorescent molecules in condensed phases. nih.gov This method can extract spectral relaxation correlation times of fluorescent probes within living cells. nih.gov Studies using the related probe C6-NBD-ceramide have demonstrated that this technique can reveal differences in the dynamics of cellular membranes. nih.govmdpi.com For instance, measurements showed sub-nanosecond spectral dynamics in the Golgi membrane and slower nanosecond dynamics in the plasma membrane, suggesting a more fluid environment in the Golgi. nih.govmdpi.com It is plausible that this compound could be employed in a similar manner to investigate the dynamics and structural plasticity of membranes where ceramide trihexoside is prevalent. nih.gov
Integration with Chromatographic and Mass Spectrometric Approaches in Lipidomics Research
The fluorescent tag on this compound allows for its use as an internal standard in lipidomics studies. Lipidomics involves the comprehensive analysis of lipids in a biological system, often employing techniques like chromatography and mass spectrometry.
In the context of Fabry disease, a lysosomal storage disorder characterized by the accumulation of ceramide trihexoside (also known as globotriaosylceramide or Gb3), quantitative analysis of this lipid is crucial for diagnosis and monitoring treatment efficacy. nih.gov Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. nih.gov The development of novel internal standards is essential for accurate quantification. nih.gov
While the provided search results highlight the synthesis of other internal standards like [D4]C-16 CTH and C-17 CTH for this purpose, the fluorescent nature of this compound makes it suitable for initial identification and tracking during sample preparation and chromatographic separation prior to mass spectrometric analysis. nih.gov High-performance liquid chromatography (HPLC) can be used to separate different lipid species, and the fluorescence of the NBD tag allows for the detection and quantification of the labeled ceramide trihexoside. This integrated approach, combining fluorescence detection with the precise mass determination of mass spectrometry, enhances the accuracy and reliability of lipidomic analyses.
Contributions of N Dodecanoyl Nbd Ceramide Trihexoside Research to Specific Biological Disciplines
Neurobiology and Neurological Disorders Research
Research utilizing N-Dodecanoyl-NBD-ceramide trihexoside has been particularly impactful in the study of lysosomal storage disorders that affect the nervous system, most notably Fabry disease. abcam.comabcam.cn Fabry disease is an X-linked genetic disorder caused by a deficiency in the enzyme α-galactosidase A, leading to the progressive accumulation of globotriaosylceramide (Gb3) within lysosomes of various cells, including those of the central and peripheral nervous systems. nih.govwikipedia.orgnih.gov This accumulation is associated with severe neurological symptoms, such as debilitating neuropathic pain (acral paresthesia) and small fiber neuropathy. researchgate.net
The fluorescent properties of this compound allow for its use as a probe to model and investigate the cellular pathology of Fabry disease in vitro. abcam.com Researchers can introduce this lipid analog to cultured cells, including neuronal cells, to monitor its uptake, transport to lysosomes, and subsequent accumulation, thereby mimicking the storage defect seen in patients. This approach is invaluable for screening potential therapeutic agents designed to clear or reduce Gb3 accumulation.
Table 1: Research Applications in Neurobiology
| Research Area | Application of this compound | Key Findings |
|---|---|---|
| Fabry Disease Modeling | Used as a fluorescent probe to track the accumulation of Gb3 in lysosomal storage disorder models. abcam.com | Facilitates the visualization of lipid storage defects in cells, providing a system to test the efficacy of enzyme replacement therapies or other experimental drugs. nih.gov |
| Cellular Trafficking | Elucidates the pathways of glycosphingolipid endocytosis and transport within neuronal cells. nih.govnih.gov | Helps to understand the fundamental mechanisms of lipid sorting and how these processes are disrupted in neurological disorders. |
Cardiovascular Biology and Endothelial Cell Studies
The cardiovascular system, particularly the vascular endothelium, is significantly affected in Fabry disease due to Gb3 accumulation. nih.govnih.gov this compound has been instrumental in studying the endothelial dysfunction that precedes major cardiometabolic diseases. nih.gov
Studies have employed this fluorescent analog to investigate Gb3 trafficking in human umbilical vein endothelial cells (HUVECs). glpbio.com For instance, research has shown that when α-galactosidase A is inhibited, this compound accumulates within these cells in a dose-dependent manner. glpbio.com This effect can be reversed by the introduction of functional α-galactosidase A, making the compound a useful tool for evaluating the efficacy of enzyme replacement therapies targeted at the vasculature. glpbio.com Furthermore, it has been used in studies developing targeted nanocarriers for enhanced delivery of α-galactosidase to endothelial cells, a key strategy for treating the vascular complications of Fabry disease. caymanchem.com
Table 2: Research Applications in Cardiovascular Biology
| Cell Type | Experimental Model | Application of this compound | Relevance |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | In vitro model of Fabry disease | Tracking accumulation after inhibition of α-galactosidase A. glpbio.com | Demonstrates the utility of the probe in assessing therapeutic interventions aimed at clearing lipid buildup in vascular cells. caymanchem.com |
| Endothelial Cells | General lipid trafficking studies | Visualizing the pathways of glycosphingolipid metabolism and transport. nih.gov | Provides insight into the role of ceramide metabolism in endothelial function and dysfunction. nih.gov |
Cancer Biology and Cell Proliferation Studies
The parent compound, globotriaosylceramide (Gb3), is notably expressed on the surface of various cancer cells and is implicated in tumor progression. Gb3 acts as a receptor for certain bacterial toxins, such as the Shiga toxin, a property that has been explored for targeted cancer therapy. wikipedia.org The toxin can be used to deliver cytotoxic agents specifically to cancer cells that express its receptor. wikipedia.org
In this context, this compound serves as a valuable research tool. It allows for the investigation of Gb3 expression, localization, and internalization in different cancer cell lines. By tracking the fluorescent lipid, researchers can study how Gb3 is distributed on the plasma membrane and its subsequent trafficking pathways upon binding to ligands. This information is crucial for designing and optimizing Gb3-targeted drug delivery systems. Moreover, the broader family of ceramides (B1148491) plays a complex role in cancer by regulating the balance between cell death and proliferation. mdpi.com Fluorescent analogs like this compound help dissect these complex sphingolipid metabolic pathways that are often altered in cancer. mdpi.com
Immunology and Inflammation Research
Glycosphingolipids, including Gb3, are important molecules in immunology, mediating host-pathogen interactions and influencing immune cell function. nih.gov For example, Gb3 has been identified as a receptor for toxins from pathogenic Escherichia coli. nih.gov Furthermore, ceramide trihexoside has been investigated for its role in lymphocyte activation. labclinics.com
The use of this compound enables researchers to visualize the interaction of Gb3 with bacterial toxins and other immune modulators at the cellular level. It can be used to study the process of toxin binding, internalization, and intracellular routing within immune cells or host cells. Additionally, recent research has indicated that the suppression of ceramide biosynthesis in endothelial cells can lead to the activation of pro-inflammatory genes. nih.gov Fluorescent probes are essential in these studies to trace the metabolic flux and localization of sphingolipids during inflammatory processes.
Developmental Biology Contexts
Glycosphingolipids are known to play significant roles in fundamental developmental processes, including embryonic development and cellular differentiation. researchgate.net The composition of these lipids on the cell surface changes dynamically during development and is particularly critical for processes like neural differentiation. nih.gov
This compound provides a method to study the dynamic changes in Gb3 distribution and trafficking during cell differentiation. By introducing the fluorescent analog to stem cells or progenitor cells at different developmental stages, researchers can observe how the uptake, sorting, and metabolism of this key glycosphingolipid are regulated. This can shed light on the specific functions of Gb3 in cell fate decisions and tissue formation.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Synonym(s) |
|---|---|
| This compound | NBD-C12-ceramide trihexoside, Fluorescent C12:0-ceramide trihexoside analog |
| Ceramide trihexoside | Globotriaosylceramide, Gb3, CTH |
| α-galactosidase A | --- |
| Nitrobenzoxadiazole | NBD |
| Lactosylceramide (B164483) | --- |
| Sphingomyelin (B164518) | --- |
| Glucosylceramide | --- |
| Sphingosine-1-phosphate | S1P |
Methodological Limitations and Future Perspectives in N Dodecanoyl Nbd Ceramide Trihexoside Based Research
Considerations for Potential Alterations in Lipid Behavior Due to NBD Labeling
A significant concern in using N-Dodecanoyl-NBD-ceramide trihexoside is the potential for the nitrobenzoxadiazole (NBD) fluorophore to alter the natural behavior of the lipid. The NBD group is a relatively large and polar moiety, and its presence can introduce perturbations to the physical properties of the membrane. ccmb.res.in This can affect how the labeled lipid partitions into different membrane domains and interacts with other lipids and proteins.
Studies have shown that the NBD group can influence the packing of lipid acyl chains and may not perfectly mimic the behavior of its unlabeled counterpart, especially at high concentrations. ccmb.res.in For instance, the presence of the NBD fluorophore can impact the lipid's ability to condense phospholipid fatty acyl chains compared to the native lipid. ccmb.res.in Furthermore, the location of the NBD probe within the membrane can be heterogeneous, which can complicate the interpretation of its distribution and dynamics. rsc.org This heterogeneity means that the probe may not be a simple reporter of general membrane properties but rather reflects its own localized environment. rsc.orgresearchgate.net
Challenges in Quantitative Interpretation of Fluorescence Data
Quantitatively interpreting fluorescence data obtained from NBD-labeled lipids presents another set of challenges. The fluorescence quantum yield of the NBD group is sensitive to its local environment, including solvent polarity and the proximity of quenching molecules. researchgate.net This environmental sensitivity can lead to variations in fluorescence intensity that are not directly proportional to the concentration of the probe.
Furthermore, the phenomenon of red-edge excitation shift (REES), where the emission spectrum shifts to longer wavelengths upon excitation at the red edge of the absorption spectrum, has been observed with NBD-labeled lipids. rsc.orgresearchgate.net While initially interpreted as an indicator of restricted solvent mobility around the fluorophore, more recent research suggests that REES in NBD-labeled lipids is more likely due to the heterogeneous transverse location of the probes within the membrane rather than changes in membrane dynamics. rsc.org This complicates the use of REES as a straightforward measure of membrane fluidity. Time-resolved fluorescence measurements have also revealed atypical blue shifts in the emission spectra of NBD-labeled lipids, further highlighting the complex photophysics that must be considered for accurate data interpretation. rsc.org
Development of Next-Generation Fluorescent Glycosphingolipid Probes
To overcome the limitations of NBD-based probes, there is a growing focus on the development of next-generation fluorescent glycosphingolipid analogs. The ideal probe would have minimal impact on lipid behavior and possess photophysical properties that are less sensitive to the local environment.
Recent efforts have led to the creation of new fluorescent probes where hydrophilic dyes are conjugated to the terminal glycans of glycosphingolipids. nih.govresearchgate.net These probes have been shown to better mimic the partitioning behavior of the parent molecules into raft-like domains. nih.govresearchgate.net Other strategies involve the use of smaller and less perturbing fluorophores. The development of probes for two-photon microscopy and fluorescence lifetime imaging microscopy (FLIM) also holds promise for providing more detailed and quantitative information about lipid dynamics and interactions in living cells. nih.gov The goal is to create a toolkit of fluorescent probes that can be used to study various aspects of glycosphingolipid biology with greater accuracy and reliability. researchgate.net
Integration with Multi-Omics Data for Systems-Level Understanding
A comprehensive understanding of the roles of this compound and its parent molecule, Gb3, requires looking beyond their individual behavior and integrating data from multiple "omics" platforms. rsc.org By combining lipidomic data with genomics, transcriptomics, and proteomics, researchers can build a more complete picture of the cellular pathways and networks in which these lipids function.
For example, integrating lipidomic profiles with gene expression data can reveal correlations between the levels of specific glycosphingolipids and the expression of genes involved in their synthesis, degradation, or transport. This systems-level approach can help to identify novel regulatory mechanisms and functional relationships that would be missed by studying lipids in isolation. rsc.org The development of computational tools and bioinformatics pipelines is essential for the effective integration and interpretation of these large and complex datasets. rsc.org
Potential for High-Throughput Screening Applications
The fluorescent properties of this compound make it well-suited for high-throughput screening (HTS) applications. HTS assays can be developed to identify small molecules that modulate the synthesis, trafficking, or degradation of Gb3. Such assays could be valuable for the discovery of new therapeutic agents for Fabry disease and other glycosphingolipid storage disorders.
For instance, a fluorescence-based HTS assay could be used to screen a library of compounds for their ability to reduce the accumulation of this compound in cultured cells from Fabry patients. nih.gov The development of robust and reliable HTS assays using fluorescent lipid analogs will require careful optimization to minimize artifacts and ensure that the observed effects are physiologically relevant. nih.gov
Q & A
Q. How is N-Dodecanoyl-NBD-ceramide trihexoside synthesized and characterized for research applications?
this compound is synthesized semisynthetically from porcine red blood cells. Characterization involves mass spectrometry (MS) for structural confirmation and thin-layer chromatography (TLC) to verify purity (>98%). The compound’s solubility in DMSO, hot methanol, and chloroform/methanol (2:1) is critical for experimental preparation .
Q. What are the recommended storage and handling protocols to ensure compound stability?
The compound should be stored at −20°C in solid form. For experimental use, dissolve in DMSO or chloroform/methanol (2:1) to avoid degradation. Lyophilization without cryopreservants is feasible but requires post-treatment functionality validation (e.g., morphology assays for extracellular vesicles) .
Q. Which analytical techniques are used to confirm identity and purity?
- Purity : TLC with ≥98% purity threshold.
- Identity : Confirmed via MS for molecular weight (1145 g/mol) and structural validation.
- Solubility : Validated in polar solvents (DMSO, methanol) and lipid-friendly mixtures (chloroform/methanol) .
Advanced Research Questions
Q. How can flow cytometry be optimized for cellular uptake studies of this compound?
Q. What methodological considerations are critical for LC-MS/MS quantification in biological matrices?
Q. How to resolve discrepancies in fluorescent signal quantification across cell lines?
Q. How does detergent selection impact ligand binding studies with Saposin B?
Q. What challenges arise when lyophilizing extracellular vesicles (EVs) containing this compound?
- Additive-Free Lyophilization : Avoid cryopreservants to prevent interference with EV morphology.
- Post-Lyophilization Testing : Use electron microscopy and functional assays (e.g., enzyme delivery efficiency) to confirm EV integrity .
Data Analysis and Contradiction Management
Q. How to interpret conflicting results in enzyme-substrate interaction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
